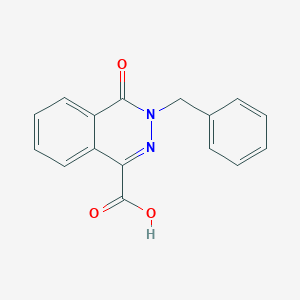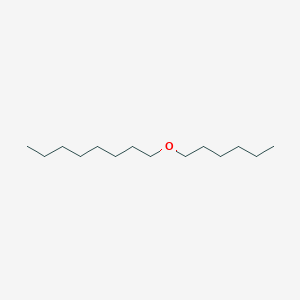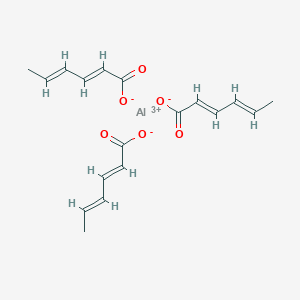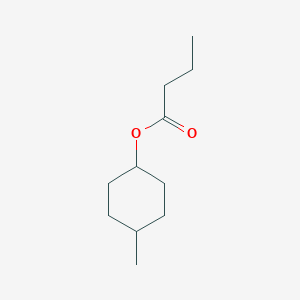
Pentyl undec-10-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl undec-10-enoate is an organic compound with the molecular formula C16H30O2. It is also known as this compound. This compound is an ester derived from 10-undecenoic acid and pentanol. It is commonly used in various industrial applications, including the synthesis of fragrances and as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-undecenoic acid, pentyl ester typically involves the esterification of 10-undecenoic acid with pentanol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction can be represented as follows:
10-Undecenoic acid+Pentanol→10-Undecenoic acid, pentyl ester+Water
Industrial Production Methods: In industrial settings, the esterification process is often carried out in large reactors with continuous removal of water to drive the reaction to completion. The use of azeotropic distillation or molecular sieves can help in the efficient removal of water, thus enhancing the yield of the ester .
Chemical Reactions Analysis
Types of Reactions: Pentyl undec-10-enoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 10-undecenoic acid and pentanol in the presence of an acid or base.
Oxidation: The double bond in the ester can be oxidized to form epoxides or diols.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: 10-Undecenoic acid and pentanol.
Oxidation: Epoxides or diols.
Reduction: Alcohols
Scientific Research Applications
Pentyl undec-10-enoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various derivatives.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its antifungal activities and potential therapeutic applications.
Industry: Utilized in the production of fragrances, lubricants, and as a plasticizer
Mechanism of Action
The mechanism of action of 10-undecenoic acid, pentyl ester, particularly in its antimicrobial and antifungal activities, involves the disruption of cell membranes and inhibition of essential enzymes. The ester can integrate into the lipid bilayer of microbial cell membranes, causing increased permeability and leakage of cellular contents. Additionally, it can interfere with the synthesis of ergosterol, a crucial component of fungal cell membranes, leading to cell death .
Comparison with Similar Compounds
Methyl 10-undecenoate: An ester derived from 10-undecenoic acid and methanol.
Ethyl 10-undecenoate: An ester derived from 10-undecenoic acid and ethanol.
Comparison: Pentyl undec-10-enoate is unique due to its longer alkyl chain, which can influence its physical properties, such as boiling point and solubility. This longer chain can also affect its reactivity and interactions with other molecules, making it suitable for specific applications where other esters might not be as effective .
Properties
CAS No. |
18451-96-2 |
|---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
pentyl undec-10-enoate |
InChI |
InChI=1S/C16H30O2/c1-3-5-7-8-9-10-11-12-14-16(17)18-15-13-6-4-2/h3H,1,4-15H2,2H3 |
InChI Key |
UODPTRHAWGAWQL-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)CCCCCCCCC=C |
Canonical SMILES |
CCCCCOC(=O)CCCCCCCCC=C |
| 18451-96-2 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one](/img/structure/B100181.png)









![2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B100205.png)
